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2-Phenyl-3-oxa-1-

azaspiro[4.5]decane

CAS No.: 101113-92-2

Cat. No.: B11885898

Get Quote

Executive Summary
Product Focus: Spiro-Oxazolidine Scaffolds (1-Oxa-3-azaspiro derivatives). Primary

Application: Conformational restriction in drug design, chiral auxiliaries, and prodrug masking of

ketones/amino alcohols. Diagnostic "Performance": The reliability of 13C NMR to distinguish

the spiro-cyclic hemiaminal ether center from open-chain precursors (ketones/imines) and

oxidized byproducts (oxazolidinones).

This guide provides a technical comparison of the spectral signatures of spiro-oxazolidines

against their synthetic alternatives. It focuses on the diagnostic spiro-carbon signal (90–110

ppm) as the primary metric for structural validation.

Structural Context & Synthesis Logic
To interpret the NMR data accurately, one must understand the dynamic equilibrium present

during synthesis. Spiro-oxazolidines are typically generated via the condensation of a cyclic

ketone with a
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-amino alcohol.

The Synthetic Equilibrium
Reactants: Cyclic Ketone (

) + Amino Alcohol.

Intermediate: Schiff Base / Imine (

).

Product: Spiro-Oxazolidine (Ring closure via 5-Exo-Trig).

The "performance" of the characterization relies on distinguishing the quaternary spiro carbon

(O-C-N) from the

carbons of the reactants and intermediates.

Comparative Spectral Analysis
The following data compares the 13C NMR performance of the spiro-oxazolidine scaffold

against its functional alternatives.

Table 1: Diagnostic Chemical Shift Ranges (13C NMR)
Solvent: CDCl₃ (Typical)
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Structural
Motif

Carbon Type Hybridization

Chemical Shift
(

, ppm)

Diagnostic
Reliability

Spiro-

Oxazolidine

Quaternary

Hemiaminal (O-

C-N)

90 – 110
High (Distinct

Region)

Cyclic Ketone

(Precursor)

Carbonyl (

)
205 – 215

High

(Deshielded)

Imine

(Intermediate)

Imine (

)
160 – 170

Moderate

(Overlap with

aromatics)

Oxazolidinone

(Oxidized)

Carbamate (

)
155 – 160 High

Alkyl Chain
Methylene/Methi

ne
20 – 60

Low (Non-

specific)

Performance Insights
The "Spiro Shift" (90–110 ppm): This is the "fingerprint" region. A signal here confirms ring

closure. It is significantly upfield from the ketone precursor (>200 ppm) and the imine

intermediate (>160 ppm), eliminating ambiguity.

Quaternary Nature: The spiro carbon is quaternary (bonded to O, N, C, C). It lacks attached

protons, resulting in low signal intensity due to the lack of Nuclear Overhauser Effect (NOE)

enhancement and typically longer

relaxation times.

Stereochemical Sensitivity: In unsymmetrical ketones (e.g., 2-substituted cyclohexanone

derivatives), the spiro carbon signal often splits or shifts based on the formation of

diastereomers (syn vs anti). The isomer with greater steric compression (often the syn

isomer) will typically exhibit an upfield shift (shielding) of 2–5 ppm due to the
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-gauche effect.

Visualization: Reaction Monitoring & Logic
The following diagrams illustrate the spectral evolution during synthesis and the logical

decision tree for assigning the spiro structure.

Diagram 1: Spectral Evolution Pathway
Caption: Evolution of the diagnostic carbon center from Ketone (Reactant) to Spiro-Oxazolidine

(Product).
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Diagram 2: Structural Assignment Decision Tree
Caption: Logical workflow for confirming spiro-oxazolidine formation using 13C NMR data.
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Experimental Protocols
Protocol A: Synthesis of Spiro-Oxazolidine (General)
To generate the sample for comparison.

Reactants: Equimolar mixture of cyclic ketone (e.g., cyclohexanone) and

-amino alcohol (e.g., valinol).

Solvent: Anhydrous Toluene or Benzene (to remove water).

Catalyst:p-Toluenesulfonic acid (pTSA) (0.1 equiv).
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Procedure: Reflux with Dean-Stark trap to remove water. The removal of water drives the

equilibrium from the Imine to the Spiro-Oxazolidine.

Workup: Wash with saturated NaHCO₃, dry over Na₂SO₄, concentrate in vacuo.

Protocol B: 13C NMR Acquisition Parameters
Critical for detecting the quaternary spiro carbon. Because the spiro carbon has a long

relaxation time (

) and no NOE enhancement, standard parameters may result in a "missing" peak.

Solvent: CDCl₃ (Chloroform-d) is standard. For acid-sensitive oxazolidines, add solid K₂CO₃

to the NMR tube or use C₆D₆ (Benzene-d6) to prevent hydrolysis.

Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds. (Standard is often 1.0s; increasing this

ensures the quaternary spiro carbon fully relaxes and appears in the spectrum).

Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary C).

Temperature: 298 K (25°C). Note: Some spiro-oxazolidines exhibit ring-chain tautomerism. If

peaks are broad, acquire at lower temperature (e.g., 273 K) to freeze the conformers.

Troubleshooting & Stability
Spiro-oxazolidines are hydrolytically unstable in the presence of acid and water.

Symptom: Appearance of a small peak at ~210 ppm (Ketone) over time in the NMR tube.

Cause: Trace acid in CDCl₃ (which forms DCl over time) catalyzing hydrolysis.

Solution: Filter CDCl₃ through basic alumina before use or switch to C₆D₆.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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